molecular formula C22H23N3O5S B3017826 [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1111559-67-1

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B3017826
CAS RN: 1111559-67-1
M. Wt: 441.5
InChI Key: VDKCDIHETNEZBK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also has an ester group (sulfonylamino acetate), a ketone group (2-oxo), and a phenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrazole ring, the introduction of the phenyl group, and the formation of the ester group. A similar compound was synthesized using a “cost-effective” approach involving stepwise alkylation and acylation .

Scientific Research Applications

Organic Synthesis Applications

Compounds with similar structural features have been utilized in organic synthesis to create various heterocyclic compounds, demonstrating their versatility as synthons. For example, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound with a similar structural motif, has been reacted with hydrazine hydrate to produce N-amino{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)phenyl}carboxamide. This compound further reacts to form various heterocyclic compounds, showcasing the potential of such structures in synthesizing biologically active molecules (Desai, Shihora, & Moradia, 2007).

Biological Activity

Compounds with dihydropyrazol and sulfonylamino acetate functionalities have been investigated for their biological activities. For instance, N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlight the potential of such compounds in therapeutic applications, particularly in inflammation and pain management, as well as in treating certain cancers and viral infections (Küçükgüzel et al., 2013).

Chemical Analysis and Probing

Certain compounds with phenyl and pyrazolyl groups, akin to the compound , have been used as probes in chemical analysis due to their unique reactivity and spectral properties. For example, N-Ethyl-5-phenylisoxazolium 3'-sulfonate has been utilized as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues, exploiting its reactivity to form stable enamine adducts with characteristic absorption maxima. This application underlines the potential of such compounds in analytical chemistry for detecting and quantifying specific residues or functional groups in complex mixtures (Llamas et al., 1986).

properties

IUPAC Name

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-17-7-9-18(10-8-17)12-14-31(28,29)23-15-22(27)30-16-21(26)25-13-11-20(24-25)19-5-3-2-4-6-19/h2-10,12,14,23H,11,13,15-16H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCDIHETNEZBK-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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